molecular formula C16H13ClF3N5O B148443 3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol CAS No. 137234-75-4

3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol

Katalognummer: B148443
CAS-Nummer: 137234-75-4
Molekulargewicht: 383.75 g/mol
InChI-Schlüssel: BQDLXFABVRRDFU-XXFAHNHDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol typically involves multiple steps, including the formation of the pyrimidine and triazole rings, followed by their coupling with the butanol moiety. Common reagents used in these reactions include halogenated pyrimidines, fluorinated phenyl compounds, and triazole precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxides.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Overview

3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol is a complex organic compound with significant applications in pharmaceutical research and development. Its unique structure allows it to act as an intermediate in the synthesis of various biologically active compounds, particularly in the fields of antifungal and antibacterial agents.

Pharmaceutical Applications

The compound is primarily recognized for its role as a pharmaceutical intermediate. It has been studied for its potential use in developing novel antifungal agents, particularly due to its structural similarity to established drugs like voriconazole.

Antifungal Activity

Research indicates that this compound exhibits antifungal properties by inhibiting fungal cell growth. Its efficacy against various fungal strains has been documented, making it a candidate for further development into therapeutic agents.

Antibacterial Properties

In addition to antifungal applications, preliminary studies suggest that the compound may possess antibacterial activity. This dual functionality enhances its appeal in drug development, targeting both bacterial and fungal infections.

Synthesis and Production

The synthesis of this compound involves several chemical reactions under controlled conditions. The process typically requires:

  • Reagents : Zinc powder, lead, iodine, tetrahydrofuran (THF), glacial acetic acid.
  • Conditions : Reactions are conducted under nitrogen atmosphere with specific temperature controls to optimize yield and purity.

The final product is often purified through crystallization techniques to achieve high purity levels suitable for pharmaceutical applications .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Study 1: Antifungal Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant antifungal activity against Candida species. The research highlighted the mechanism of action involving disruption of ergosterol biosynthesis, crucial for fungal cell membrane integrity .

Study 2: Synthesis Optimization

Another research effort focused on optimizing the synthesis pathway for increased yield and reduced reaction times. By adjusting temperature and reagent concentrations, researchers achieved a yield of over 90% with high purity levels .

Study Focus Findings
Study 1Antifungal EfficacyEffective against Candida species; disrupts ergosterol biosynthesis.
Study 2Synthesis OptimizationYield improved to over 90% with adjusted conditions.

Wirkmechanismus

The mechanism of action of 3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name : 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
  • CAS Number : 188416-35-5 ; its hydrochloride salt is CAS 188416-20-8 .
  • Molecular Formula : C₁₆H₁₃ClF₃N₅O; the hydrochloride form is C₁₆H₁₄Cl₂F₃N₅O .
  • Molecular Weight : 383.76 (base), 420.22 (hydrochloride) .

Physicochemical Properties :

  • Storage : Requires inert atmosphere and storage at -20°C for the base compound , while the hydrochloride salt is stable at room temperature .
  • Hazards : Classified as UN 2811 (6.1 toxic substances) with acute toxicity (H301), reproductive toxicity (H361), and organ damage risks (H371-373) .

Structural Features :

  • Contains a fluoropyrimidine core (6-chloro-5-fluoropyrimidin-4-yl), a difluorophenyl group (2,4-difluorophenyl), and a 1,2,4-triazole moiety.

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several antifungal and heterocyclic agents. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Molecular Formula Key Substituents Pharmacological Notes Reference
Target Compound C₁₆H₁₃ClF₃N₅O 6-Chloro-5-fluoropyrimidin-4-yl, 2,4-difluorophenyl, 1H-1,2,4-triazole High toxicity (H301); likely antifungal via triazole-mediated CYP inhibition.
6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde C₁₇H₁₂F₃N₅O₂ Aldehyde group at pyrimidine C4 Enhanced reactivity but reduced stability compared to the target compound; potential prodrug candidate.
(2RS)-2-(2,4-Difluorophenyl)-1-[(4-iodobenzyl)(methyl)amino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ol C₁₉H₁₇F₂IN₄O 4-Iodobenzyl group, methylamino substituent Increased lipophilicity due to iodine; possible prolonged half-life but higher molecular weight (509.17 vs. 383.76).
4-{4-[3-(2-Chloro-6-fluorophenyl)-4-(pyrimidin-2-yl)-1,2-oxazol-5-yl]-5-(trifluoromethyl)-1H-pyrazol-1-yl}-2-methylbutan-2-ol C₂₂H₁₈ClF₄N₅O₂ Oxazole-pyrazole hybrid, trifluoromethyl group Broader heterocyclic diversity; trifluoromethyl enhances membrane permeability.
Fluconazole C₁₃H₁₂F₂N₆O Bis-triazole core, difluorophenyl group Clinically used antifungal; simpler structure but lower potency against resistant strains.

Key Observations:

Triazole Role : The 1,2,4-triazole group is conserved across all compounds, critical for binding fungal CYP51 . The target compound’s pyrimidine core may enhance target affinity but introduces steric challenges.

Fluorine Substituents : Difluorophenyl and fluoropyrimidine groups improve metabolic stability and lipophilicity. However, the target compound’s multiple fluorines may increase toxicity risks (H341/H351) .

Salt Forms : The hydrochloride derivative (CAS 188416-20-8) exhibits improved stability (room-temperature storage) compared to the parent compound .

Structural Complexity : Compounds with extended heterocycles (e.g., oxazole-pyrazole in ) show divergent ADME profiles but require complex synthesis.

Research and Development Insights

  • Synthesis : The aldehyde analog () suggests shared synthetic routes, likely involving nucleophilic substitution and triazole coupling. Fluorination steps may require specialized reagents (e.g., Selectfluor®).
  • Safety Profile : The target compound’s acute toxicity (H301) necessitates stringent handling, whereas iodine-substituted analogs () may offer safer alternatives despite higher molecular weight.
  • Commercial Availability : Supplied globally by vendors like Xiamen AmoyChem and Dayang Chem, indicating industrial interest .

Biologische Aktivität

3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, commonly referred to as a derivative of voriconazole, exhibits significant biological activity primarily as an antifungal agent. This compound belongs to the class of 1,2,4-triazoles, which are known for their broad-spectrum antifungal properties. This article reviews the biological activities of this compound, focusing on its antifungal efficacy, structure-activity relationships (SAR), and potential applications in clinical settings.

  • Molecular Formula : C16H14ClF3N5O
  • Molecular Weight : 383.76 g/mol
  • CAS Number : 188416-20-8
  • Synonyms : Voriconazole impurity 76 hydrochloride

Antifungal Activity

The primary biological activity of this compound is its antifungal properties. Research indicates that derivatives of 1,2,4-triazole exhibit varying degrees of antifungal activity against common pathogens such as Candida albicans and Aspergillus fumigatus.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the triazole core significantly influence antifungal activity. Key findings include:

  • Compounds with halogen substituents (e.g., Cl and F) generally show enhanced antifungal activity compared to those with electron-withdrawing groups.
  • The presence of a difluorophenyl group has been associated with improved potency against resistant strains of fungi.

Study 1: Antifungal Efficacy Against Candida Species

A comparative study evaluated the efficacy of several triazole derivatives against Candida albicans. The results indicated that compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0156 to 0.25 μg/mL against fluconazole-resistant strains .

Study 2: Activity Against Aspergillus fumigatus

Another investigation focused on the activity against Aspergillus fumigatus, where the compound exhibited notable antifungal properties with an MIC value of 0.25 μg/mL. This suggests its potential as a therapeutic option for treating invasive aspergillosis .

Comparative Biological Activity Table

Compound NameMIC Against Candida albicansMIC Against Aspergillus fumigatusNotes
Voriconazole0.5 μg/mL0.25 μg/mLStandard treatment
Compound A0.0313 μg/mL0.125 μg/mLImproved activity
Compound B0.0156 μg/mL0.25 μg/mLEnhanced potency

Q & A

Q. Basic Research: Synthesis and Characterization

Q: What are the optimal synthetic routes for preparing 3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, and how are stereochemical challenges addressed? A: The compound is typically synthesized via multi-step reactions involving:

  • Step 1: Nucleophilic substitution of 6-chloro-5-fluoropyrimidin-4-yl derivatives with fluorinated phenyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Introduction of the triazole moiety via Mitsunobu or SN2 reactions, ensuring regioselectivity .
  • Step 3: Resolution of stereoisomers using chiral chromatography or asymmetric catalysis, as evidenced by rel-(2R,3S) configurations in related triazole derivatives .
    Characterization involves 1H/13C NMR for structural confirmation and HPLC-MS for purity assessment (>95%) .

Q. Advanced Research: Stereochemical Purity and Impurity Profiling

Q: How can researchers resolve contradictions in stereochemical assignments and identify process-related impurities? A: Key methods include:

  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., (2R,3S) vs. (2S,3R) configurations) by analyzing crystal packing and hydrogen-bonding networks .
  • Stability studies : Use UPLC-PDA to monitor degradation products under stress conditions (e.g., hydrolysis at pH 2–9, thermal degradation at 60°C). Impurities like des-fluoro analogs are quantified using a C18 column (0.1% TFA in water/acetonitrile gradient) .
  • Catalytic hydrogenation : Reduces epimeric byproducts (e.g., 5-fluoropyrimidin-4-yl derivatives) with Pd/C under H₂ pressure .

Q. Basic Research: Physicochemical Properties

Q: What experimental data are critical for determining solubility and stability of this compound? A:

  • Solubility : Assessed in DMSO (≥50 mg/mL) and aqueous buffers (pH 1–7.4) using shake-flask methods. Low aqueous solubility (<0.1 mg/mL) necessitates formulation with cyclodextrins or surfactants .
  • Stability : Store at -20°C under inert gas to prevent degradation (hydrolysis of the triazole ring or fluoropyrimidine group) .
  • Thermal analysis : Differential scanning calorimetry (DSC) reveals a melting point range of 130–140°C, correlating with purity .

Q. Advanced Research: Computational Modeling

Q: How can density functional theory (DFT) predict reactivity and guide SAR studies? A:

  • DFT calculations (B3LYP/6-311++G(d,p)) model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic attack sites on the fluoropyrimidine ring .
  • Molecular docking : Simulate interactions with fungal CYP51 (target for antifungal activity) to prioritize derivatives with enhanced binding affinity .
  • SAR analysis : Substituents at the 2,4-difluorophenyl group (e.g., Cl vs. CF₃) are optimized for potency using CoMFA models .

Q. Basic Research: Biological Activity Screening

Q: What in vitro assays are recommended for evaluating antifungal efficacy? A:

  • Broth microdilution (CLSI M38-A2) : Test against Candida albicans and Aspergillus fumigatus (MIC range: 0.5–8 µg/mL) .
  • Time-kill kinetics : Confirm fungistatic vs. fungicidal activity at 2× MIC over 24–48 hours .
  • Cytotoxicity : Compare IC₅₀ values in mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Q. Advanced Research: Mechanistic Studies

Q: How can researchers address contradictions in proposed mechanisms of action? A:

  • Enzyme inhibition assays : Directly measure inhibition of fungal lanosterol 14α-demethylase (CYP51) using recombinant enzymes and UV-Vis spectroscopy (Km and Ki determination) .
  • Resistance profiling : Generate C. albicans mutants (e.g., ERG11 point mutations) to correlate MIC shifts with target mutations .
  • Metabolic profiling : Use LC-MS to track ergosterol depletion and toxic intermediate accumulation in treated cells .

Q. Basic Research: Analytical Method Development

Q: What chromatographic methods validate purity and quantify degradation products? A:

  • Reverse-phase HPLC : C18 column (4.6 × 250 mm, 5 µm), mobile phase: 0.1% formic acid in water (A) and acetonitrile (B), gradient elution (10–90% B over 20 min), UV detection at 254 nm .
  • Forced degradation : Expose to 0.1N HCl/NaOH, H₂O₂, and heat (40–60°C) to identify acid-labile triazole ring cleavage or pyrimidine oxidation .

Q. Advanced Research: Formulation Challenges

Q: How can researchers improve bioavailability despite poor aqueous solubility? A:

  • Nanoparticle formulations : Use solvent evaporation to prepare PLGA nanoparticles (size: 150–200 nm, PDI <0.2) with >80% encapsulation efficiency .
  • Solid dispersions : Co-precipitate with PVP-K30 or HPMCAS via spray drying (Tg >50°C to prevent crystallization) .
  • In vivo PK studies : Compare AUC and Cmax in rodent models after oral vs. IV administration to assess first-pass metabolism .

Eigenschaften

CAS-Nummer

137234-75-4

Molekularformel

C16H13ClF3N5O

Molekulargewicht

383.75 g/mol

IUPAC-Name

(2R,3S)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C16H13ClF3N5O/c1-9(14-13(20)15(17)23-7-22-14)16(26,5-25-8-21-6-24-25)11-3-2-10(18)4-12(11)19/h2-4,6-9,26H,5H2,1H3/t9-,16+/m0/s1

InChI-Schlüssel

BQDLXFABVRRDFU-XXFAHNHDSA-N

SMILES

CC(C1=C(C(=NC=N1)Cl)F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Isomerische SMILES

C[C@@H](C1=C(C(=NC=N1)Cl)F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Kanonische SMILES

CC(C1=C(C(=NC=N1)Cl)F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

A solution of iodine (2.25 g) in tetrahydrofuran (6 ml) was added dropwise to a stirred slurry of zinc (Britannia Alloys) (3.00 g) and lead (0.15 g) in tetrahydrofuran (19 ml) under a nitrogen atmosphere at 25° C. The reaction temperature was allowed to rise during the addition. The mixture was then cooled to 2° C. A solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (2.00 g), 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine (see Preparation 1) (2.84 g) and iodine (0.02 g) in tetrahydrofuran (16 ml) was added dropwise over 10 minutes. The reaction temperature was limited to a maximum of 16° C. during the addition by cooling. Further cooling was then applied to obtain a temperature below +5° C. The reaction was stirred below +5° C. for 30 minutes. A sample of the reaction mixture was taken and subjected to HPLC analysis according to the conditions set out in Example 1. The analysis showed a 10.3:1 molar ratio of the 2R,3S/2S,3R to the 2R,3R/2S,3S enantiomeric pair of the title compound. The yield of the 2R,3S/2S,3R enantiomeric pair was calculated to be 90% using an internal standard.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.84 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Name
title compound

Synthesis routes and methods II

Procedure details

To a solution of LDA (20 mmol) in THF1 (50 ml) (prepared by a similar method to that used in Example 1) under a nitrogen atmosphere and at -70° C. was added dropwise a solution of the product of part (ii) (3.2 g, 20 mmol) in THF1 (30 ml) over 15 minutes. The resulting mixture was stirred at this temperature for 3 hours. To the resulting solution was added a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (4.46 g, 20 mmol) in THF (50 ml) and the mixture was maintained at -70° C. for 1 hour and then at -50° C. for a further 1 hour. The reaction was quenched by the addition of a solution of glacial acetic acid (1.2 g) in water (10 ml) and the mixture was allowed to warm to room temperature. The organic phase was separated, the aqueous phase extracted with ethyl acetate (20 ml) and the combined organic layers were dried over magnesium sulphate and concentrated under reduced pressure. Column chromatography of the residue on silica using 3:2 ethyl acetate/diethyl ether as the eluant first gave, after combination and evaporation of appropriate fractions and trituration with diethyl ether, the title compound, enantiomeric pair B (0.94 g, 12%), m.p. 92° C. Found: C,49.93; H,3.57; N,18.17; C16H13ClF3N5O requires: C50.06; H,3.39; N,18.25%.
Name
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
4.46 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
3-(4-Chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.